2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione
Description
The compound "2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione" features a benzo[c]azoline-1,3-dione core, a bicyclic structure with two ketone groups at the 1- and 3-positions. This core is structurally analogous to isoindoline-1,3-dione derivatives, which are known for their applications in pharmaceuticals and agrochemicals due to their electron-deficient aromatic systems and reactivity . The compound is further substituted with a 4-{[(2-ethylphenyl)amino]sulfonyl}phenylmethyl group, introducing a sulfonamide linkage (-NHSO₂-) and a 2-ethylphenyl moiety.
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-ethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-17-7-3-6-10-21(17)24-30(28,29)18-13-11-16(12-14-18)15-25-22(26)19-8-4-5-9-20(19)23(25)27/h3-14,24H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLIHKWDDBKJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione typically involves multi-step organic reactions
Formation of Benzo[c]azoline-1,3-dione Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.
Amination: The ethylphenylamino group is typically introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated precursors, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it useful in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and amino groups.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The ethylphenylamino moiety may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Research
2-(4-Acetylphenyl)isoindoline-1,3-dione ():
This analogue shares the isoindoline-1,3-dione core but replaces the sulfonamide group with an acetylphenyl substituent. The absence of the sulfonamide reduces polar interactions, likely lowering aqueous solubility compared to the target compound. The acetyl group facilitates reactions like Claisen-Schmidt condensations, as demonstrated in its synthesis with 3-hydroxybenzaldehyde .- 2-[4-(Methylsulfonyl)benzoyl]cyclohexane-1,3-dione (): This compound substitutes the benzo[c]azoline core with a cyclohexane-1,3-dione ring, altering ring strain and conjugation. Applications in agrochemicals are plausible due to its dione-sulfonyl hybrid structure .
Sulfonyl-Containing Agrochemical Compounds
Sulfonyl groups are prevalent in herbicides, such as:
The target compound’s sulfonamide group differs from the sulfonylurea (-SO₂NHCONH-) linkage in agrochemicals, reducing hydrogen-bonding capacity but improving metabolic stability.
Dione Core Variations and Substituent Effects
- Isoindoline-1,3-dione vs. This could influence applications in optoelectronics or catalysis .
Substituent Position :
The para -substitution of the sulfonamide group in the target compound contrasts with ortho -substituted derivatives in (e.g., 2-ethoxy-4-...phenyl acetate). Para-substitution typically improves steric accessibility for intermolecular interactions, enhancing binding affinity in biological targets .
Research Findings and Data Analysis
Table 1: Comparative Analysis of Key Compounds
Notes
- Limitations : Direct data on the target compound’s synthesis, physicochemical properties, or bioactivity are unavailable in the provided evidence. Comparisons are extrapolated from structural analogues.
- Synthesis Considerations : Palladium-catalyzed C–H functionalization () could be explored for introducing the sulfonamide group, leveraging directing effects of the dione core .
- Further Research : Prioritize experimental studies on the compound’s reactivity, stability, and biological screening to validate hypotheses.
Biological Activity
The compound 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione is a member of a class of biologically active compounds known for their diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a benzo[c]azoline core substituted with an ethylphenyl amino group and a sulfonyl moiety. This unique configuration is believed to contribute to its biological activities.
Research indicates that compounds with similar structural frameworks often exhibit antitumor , anti-inflammatory , and antimicrobial properties. The mechanisms through which this compound operates may include:
- Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to inhibit protein synthesis in cancer cells, leading to apoptosis and cell cycle arrest .
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially affecting metabolic pathways critical in disease progression.
Biological Activity Data
A summary of the biological activity findings related to this compound includes:
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Anticancer Properties : A study involving a related benzodiazepine compound showed significant growth inhibition in multiple human tumor cell lines with an average GI50 of 0.24 μM, indicating strong antitumor potential .
- Anti-Tubercular Activity : Research on related benzodiazepine derivatives revealed promising anti-mycobacterial activity, suggesting that structural modifications can enhance efficacy against resistant strains .
- Inflammation Reduction : Compounds with similar sulfonamide structures have been shown to reduce inflammatory cytokines in animal models, pointing towards potential applications in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves sulfonamide bond formation between 2-ethylphenylamine and a sulfonyl chloride intermediate, followed by coupling to the benzo[c]azoline-dione core. Key steps include:
- Sulfonamide Formation: Use anhydrous conditions with a base (e.g., triethylamine) to promote nucleophilic substitution between 2-ethylphenylamine and 4-(chlorosulfonyl)benzaldehyde. Monitor progress via TLC or HPLC .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Recrystallization in ethanol improves purity.
- Yield Optimization: Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction temperature (60–70°C) to minimize side products like disulfonyl derivatives.
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR: Confirm sulfonamide linkage via -NMR (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl) and -NMR (δ 165–170 ppm for sulfonamide carbonyl).
- X-ray Diffraction (XRD): Resolve crystal packing and bond angles, as demonstrated for analogous sulfonamide-benzoic acid derivatives .
- Mass Spectrometry: Verify molecular ion peaks (e.g., ESI-MS [M+H]) and fragmentation patterns.
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential dust inhalation risks.
- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Consult safety data sheets (SDS) for analogous sulfonamides .
- Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers.
Advanced Research Questions
Q. How can researchers investigate the compound’s potential as a carbonic anhydrase inhibitor?
Methodological Answer:
- Enzyme Assays: Use stopped-flow spectroscopy to measure CO hydration rates. Compare inhibition constants () with reference inhibitors (e.g., acetazolamide).
- Docking Studies: Perform molecular dynamics simulations (e.g., AutoDock Vina) to analyze interactions between the sulfonamide group and zinc ions in the enzyme’s active site .
- Structure-Activity Relationships (SAR): Synthesize analogs with modified ethylphenyl or benzo[c]azoline moieties and correlate substitutions with values.
Q. What experimental designs are suitable for assessing environmental persistence and degradation pathways?
Methodological Answer:
- Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor breakdown via LC-MS. Identify photoproducts (e.g., sulfonic acid derivatives).
- Biotic Degradation: Use microbial consortia from soil samples. Measure half-life () under aerobic/anaerobic conditions using -labeled tracer studies .
- Partition Coefficients: Determine log (octanol-water) via shake-flask method to predict bioaccumulation potential.
Q. How should contradictions in pharmacological data (e.g., varying IC50_{50}50 values across assays) be resolved?
Methodological Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK-293) and buffer conditions (pH 7.4, 37°C).
- Control Compounds: Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity.
- Meta-Analysis: Statistically compare data across studies (ANOVA) to identify outliers, as done in multi-disciplinary pharmacological reviews .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Combinatorial Libraries: Synthesize derivatives with variations in the ethylphenyl group (e.g., halogen substitution) or benzo[c]azoline core (e.g., methyl/methoxy groups).
- High-Throughput Screening (HTS): Test libraries against target enzymes or cell lines using fluorescence-based assays.
- QSAR Modeling: Apply partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft ) parameters with activity data .
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the benzo[c]azoline-dione core for pH-dependent release .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes and characterize stability via dynamic light scattering (DLS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
